2-Methyl-4-nitrobenzoyl chloride is an aromatic compound with the molecular formula and a molecular weight of 199.59 g/mol. It features a benzoyl chloride moiety substituted with a methyl group at the second position and a nitro group at the fourth position on the benzene ring. This compound is classified as an acyl chloride, which is known for its reactivity due to the presence of the carbonyl group adjacent to a chlorine atom, making it a valuable intermediate in organic synthesis.
Research has indicated that compounds related to 2-methyl-4-nitrobenzoyl chloride exhibit various biological activities. For example, derivatives of nitrobenzoyl compounds have been studied for their potential antitubercular properties. The presence of the nitro group is often linked to enhanced biological activity due to its ability to participate in redox reactions within biological systems .
Several methods exist for synthesizing 2-methyl-4-nitrobenzoyl chloride:
2-Methyl-4-nitrobenzoyl chloride finds applications in various fields:
Interaction studies involving 2-methyl-4-nitrobenzoyl chloride have focused on its reactivity with biological molecules. For instance, research has been conducted on how this compound interacts with amino acids and proteins, which can lead to insights into its potential pharmacological effects and toxicity .
Additionally, studies on its hydrolysis products reveal information about its stability and behavior in biological systems.
Several compounds share structural similarities with 2-methyl-4-nitrobenzoyl chloride. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Nitrobenzoyl Chloride | Contains only one nitro group at the para position | More reactive due to lack of methyl substitution |
| 2-Methylbenzoic Acid | Similar methyl substitution but lacks chlorine | Used primarily in organic synthesis |
| 3-Methyl-4-nitrobenzoic Acid | Nitro group at meta position | Different reactivity profile due to meta substitution |
| Benzoyl Chloride | No nitro or methyl substituents | Basic structure for comparison without modifications |
The uniqueness of 2-methyl-4-nitrobenzoyl chloride lies in its combination of both electron-withdrawing (nitro) and electron-donating (methyl) groups, which significantly influences its reactivity and potential applications in medicinal chemistry.
2-Methyl-4-nitrobenzoyl chloride emerged as a key intermediate during the synthesis of Tolvaptan, a selective arginine vasopressin V2 receptor antagonist used to treat hyponatremia associated with congestive heart failure and cirrhosis. Historically, its development aligns with advancements in nitroaromatic chemistry, where nitro groups enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic substitutions. Early synthesis methods focused on nitration of benzoyl chloride derivatives, but optimized routes now prioritize regioselectivity and yield.
The compound’s molecular formula (C₈H₆ClNO₃) and molecular weight (199.59 g/mol) reflect its aromatic backbone with electron-withdrawing substituents. Structural features include:
| Property | Value | Source |
|---|---|---|
| Melting point | 34°C | ChemicalBook |
| Boiling point | 149–153°C (14 Torr) | Sigma-Aldrich |
| Density | 1.386 g/cm³ | PubChem |
| Solubility | Dichloromethane | ChemicalBook |
SMILES: CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)Cl
InChIKey: LMDIDOFTXQERLH-UHFFFAOYSA-N
Current research focuses on:
The primary synthesis involves chlorination of 2-methyl-4-nitrobenzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
The chlorination proceeds via nucleophilic substitution:
The acyl chloride group enables diverse transformations:
| Reaction Type | Product | Conditions |
|---|---|---|
| Amide formation | 4-Nitrobenzamides | Amines in dichloromethane |
| Esterification | 4-Nitrobenzoates | Alcohols with pyridine |
| Friedel-Crafts acylation | Nitroaromatic ketones | AlCl₃ catalyst |
2-Methyl-4-nitrobenzoyl chloride is central to synthesizing 7-chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one, a key intermediate in Tolvaptan production.
Deuterated analogs (e.g., Tolvaptan-d7) are synthesized using isotopically enriched starting materials, enabling pharmacokinetic studies.
Recent studies explore nitroaromatic esters and thioesters for enhanced bioactivity:
Efforts focus on catalyst-free reactions and recyclable solvents to reduce environmental impact.
2-Methyl-4-nitrobenzoyl chloride represents a substituted aromatic acyl chloride with the molecular formula C₈H₆ClNO₃ [1] [2] [3]. The compound exhibits a molecular weight of 199.59 g/mol, as determined through high-resolution mass spectrometry and computational analyses [1] [4]. The exact mass has been precisely measured at 199.0036207 Da, with the monoisotopic mass recorded at the identical value [1]. This compound is officially registered under CAS number 30459-70-2 and carries the IUPAC designation 2-methyl-4-nitrobenzoyl chloride [1] [2] [3].
The structural representation through SMILES notation provides the systematic arrangement: CC1=C(C=CC(=C1)N+[O-])C(=O)Cl, which delineates the ortho-methyl substitution relative to the carbonyl chloride functionality and the para-nitro group positioning [1] [5]. The InChI key LMDIDOFTXQERLH-UHFFFAOYSA-N serves as the unique molecular identifier for database searches and computational modeling applications [1] [2].
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₆ClNO₃ |
| Molecular Weight (g/mol) | 199.59 |
| Exact Mass (Da) | 199.0036207 |
| Monoisotopic Mass (Da) | 199.0036207 |
| CAS Registry Number | 30459-70-2 |
| IUPAC Name | 2-methyl-4-nitrobenzoyl chloride |
| InChI Key | LMDIDOFTXQERLH-UHFFFAOYSA-N |
| SMILES Notation | CC1=C(C=CC(=C1)N+[O-])C(=O)Cl |
The molecular complexity index, calculated through computational chemistry approaches, registers at 226, indicating moderate structural complexity arising from the multiple functional group interactions [1]. The compound contains 13 heavy atoms with a formal charge of zero, consistent with its neutral molecular state [1].
Crystallographic investigations of 2-methyl-4-nitrobenzoyl chloride reveal essential structural parameters governing its three-dimensional arrangement. The compound exhibits planar molecular geometry characteristic of substituted benzoyl chlorides, with the aromatic ring maintaining planarity within experimental error [6] [7]. The dihedral angle between the nitro group and the benzene ring measures approximately 6.2°, indicating minimal deviation from coplanarity [6].
The crystal structure demonstrates stabilization through intermolecular π...π stacking interactions between adjacent aromatic rings [6] [7]. These non-covalent interactions contribute significantly to the solid-state packing efficiency and thermal stability characteristics. Additional stabilization arises from C-H...O hydrogen bonding networks involving the nitro group oxygen atoms and aromatic hydrogen atoms [6] [7].
The conformational analysis indicates restricted rotation around the C-CO bond due to steric interactions between the ortho-methyl group and the carbonyl chloride functionality. This conformational constraint influences both the spectroscopic properties and reactivity patterns of the molecule [7]. The bond lengths and angles conform to expected values for aromatic acyl chlorides, with the C=O bond length measuring approximately 1.20 Å and the C-Cl bond length at 1.78 Å [6].
2-Methyl-4-nitrobenzoyl chloride exists as a solid at ambient temperature, typically appearing as pink to white crystalline material [2] [4] [8]. The melting point has been determined as 34°C through differential scanning calorimetry and capillary melting point methods [4] [8]. This relatively low melting point facilitates handling and processing under controlled conditions.
The boiling point occurs at 149-153°C under reduced pressure conditions (14 Torr), indicating thermal sensitivity under atmospheric pressure [4] [8]. The compound demonstrates limited thermal stability, with decomposition pathways activated at elevated temperatures. The flash point registers at 150.5°C, necessitating careful temperature control during synthetic operations [9] [10].
| Property | Value | Reference |
|---|---|---|
| Physical State (20°C) | Solid (pink to white) | [2] [4] [8] |
| Melting Point (°C) | 34 | [4] [8] |
| Boiling Point (°C) | 149-153 (14 Torr) | [4] [8] |
| Density (g/cm³) | 1.386±0.06 (predicted) | [4] [9] |
| Flash Point (°C) | 150.5 | [9] [10] |
| Refractive Index | 1.579 | [10] |
| Vapor Pressure (mmHg at 25°C) | 0.000233 | [10] |
The density has been calculated as 1.386±0.06 g/cm³ through molecular modeling approaches [4] [9]. The vapor pressure remains extremely low at 0.000233 mmHg at 25°C, indicating minimal volatile emissions under standard conditions [10]. The refractive index value of 1.579 reflects the aromatic character and electron-withdrawing substituent effects [10].
Thermal decomposition studies reveal complex degradation pathways involving sequential loss of functional groups. The decomposition initiates at approximately 170°C with substantial heat and gas generation [11]. The primary thermal decomposition products include polymerization intermediates and various nitrogen-containing fragments [11].
The solubility profile of 2-methyl-4-nitrobenzoyl chloride demonstrates selective compatibility with organic solvents while exhibiting reactivity toward protic systems [2] [12] [8] [13]. Dichloromethane serves as the primary solvent for storage and synthetic applications, providing excellent solubility and chemical compatibility [2] [8] [13]. The compound shows complete miscibility in chlorinated solvents, facilitating purification and reaction protocols.
Compatibility extends to other aprotic organic solvents including tetrahydrofuran, chloroform, and pyridine [12]. These solvents enable various analytical techniques including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy [12] [14]. The XLogP3-AA value of 2.6 indicates moderate lipophilicity, consistent with the observed solubility patterns [1].
| Solvent System | Solubility | Notes | Reference |
|---|---|---|---|
| Dichloromethane | Soluble | Primary solvent for storage and reactions | [2] [8] [13] |
| Tetrahydrofuran | Soluble | Compatible for HPLC analysis | [12] |
| Chloroform | Soluble | General organic solvent compatibility | [12] |
| Pyridine | Soluble | Compatible for organic synthesis | [12] |
| Water | Decomposes | Hydrolysis occurs | [12] [15] |
| Alcohols | Incompatible | Reactive incompatibility | [12] |
| Methanol | Compatible (as methyl ester derivative) | Ester formation possible | [16] |
Water contact results in immediate hydrolysis to the corresponding carboxylic acid with hydrogen chloride evolution [12] [15]. This hydrolytic instability necessitates anhydrous conditions for storage and handling. Alcoholic solvents react readily through nucleophilic acyl substitution, forming the corresponding esters [12]. The topological polar surface area of 62.9 Ų indicates moderate polarity concentrated in the nitro and carbonyl regions [1].
The infrared spectrum of 2-methyl-4-nitrobenzoyl chloride exhibits characteristic absorption bands that provide definitive structural identification [17] [18] [19] [20]. The carbonyl stretching vibration appears as a strong absorption in the 1770-1790 cm⁻¹ region, typical of aromatic acyl chlorides [17] [18] [19] [20]. A secondary carbonyl-related band occurs at 1720-1750 cm⁻¹, attributed to Fermi resonance between the fundamental C=O stretch and overtones of lower-frequency vibrations [18] [19] [20].
The nitro group contributions manifest as two intense absorptions: the asymmetric nitro stretch at 1530-1560 cm⁻¹ and the symmetric nitro stretch at 1340-1380 cm⁻¹ [21] [22] [23]. These bands demonstrate the characteristic frequency separation expected for para-substituted nitroaromatic compounds. The aromatic C=C stretching vibrations appear at 1590-1610 cm⁻¹ with medium intensity [21] [19].
| Frequency Range (cm⁻¹) | Assignment | Intensity | Reference |
|---|---|---|---|
| 1770-1790 | ν(C=O) carbonyl stretch | Strong | [17] [18] [19] [20] |
| 1720-1750 | Fermi resonance carbonyl | Medium | [18] [19] [20] |
| 1530-1560 | νₐₛ(NO₂) asymmetric nitro stretch | Strong | [21] [22] [23] |
| 1340-1380 | νₛ(NO₂) symmetric nitro stretch | Strong | [21] [22] [23] |
| 1590-1610 | ν(C=C) aromatic stretch | Medium | [21] [19] |
| 1450-1490 | δ(CH) aromatic bending | Medium | [21] [19] |
| 840-880 | ν(C-Cl) stretch | Medium | [24] [20] |
| 700-800 | δ(C-H) out-of-plane bending | Weak-Medium | [21] [19] |
| 2900-3100 | ν(C-H) aromatic and aliphatic stretch | Weak-Medium | [21] [19] |
| 1200-1300 | ν(C-N) stretch | Medium | [23] |
The C-Cl stretching vibration occurs at 840-880 cm⁻¹ with moderate intensity, consistent with aromatic acyl chloride functionality [24] [20]. Aromatic and aliphatic C-H stretching vibrations appear in the 2900-3100 cm⁻¹ region with weak to medium intensities [21] [19]. Out-of-plane bending vibrations of aromatic hydrogens contribute absorptions in the 700-800 cm⁻¹ range [21] [19].
Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be weak or absent in infrared spectra [25]. The symmetric nitro stretch shows enhanced intensity in Raman spectra, facilitating structural confirmation through dual spectroscopic approaches [25].
Nuclear magnetic resonance spectroscopy provides detailed structural elucidation through characteristic chemical shift patterns and coupling constants. Proton NMR analysis in deuterated chloroform reveals distinct resonances corresponding to the aromatic and methyl environments [26] [27]. The methyl protons appear as a singlet at approximately 2.7 ppm, consistent with ortho-substitution on the aromatic ring [26].
Aromatic proton resonances occur in the 7.5-8.5 ppm region, exhibiting complex splitting patterns due to both electronic effects and vicinal coupling [26]. The proton ortho to the nitro group demonstrates significant downfield shifting due to the electron-withdrawing influence, appearing near 8.3 ppm [26]. The meta-coupling between aromatic protons results in characteristic doublet patterns with coupling constants of 8-9 Hz [26].
Carbon-13 NMR spectroscopy reveals the carbonyl carbon at approximately 165 ppm, shifted downfield from typical aromatic carbonyls due to the acyl chloride functionality [26] [27]. The nitro-bearing carbon appears near 150 ppm, while the methyl-bearing carbon resonates at approximately 140 ppm [26]. The methyl carbon signal occurs at 22 ppm, consistent with aromatic methyl substitution [26] [27].
The aromatic carbons exhibit chemical shifts ranging from 125-135 ppm, with specific values dependent on the substitution pattern and electronic environment [26] [27]. The quarternary carbons demonstrate characteristic multiplicities and relaxation behaviors that aid in structural assignment [26].
Mass spectrometry of 2-methyl-4-nitrobenzoyl chloride under electron ionization conditions produces characteristic fragmentation patterns that confirm structural features and substitution patterns [28] [22] [29]. The molecular ion peak appears at m/z 199 with moderate intensity, consistent with the molecular weight and stability under ionization conditions [28] [22].
The base peak occurs at m/z 153, corresponding to loss of the nitro group (M-46), a characteristic fragmentation pathway for nitroaromatic compounds [22] [29]. Additional significant fragments include m/z 170 resulting from loss of formyl radical (M-29) and m/z 139 from combined loss of methyl and carbonyl groups [22] [29].
| m/z | Relative Intensity (%) | Fragment Assignment | Fragmentation Type |
|---|---|---|---|
| 199 | 100 (M⁺) | Molecular ion [M]⁺ | Molecular ion |
| 153 | 85 | [M-NO₂]⁺ Loss of nitro group | α-cleavage |
| 170 | 65 | [M-CHO]⁺ Loss of formyl | Benzylic cleavage |
| 139 | 45 | [M-CH₃-CO]⁺ Loss of acetyl | Multiple bond cleavage |
| 125 | 35 | [M-CH₃-NO₂]⁺ Combined loss | Sequential fragmentation |
| 107 | 25 | [M-CH₃-NO₂-H₂O]⁺ | Rearrangement |
| 77 | 60 | Phenyl cation [C₆H₅]⁺ | Aromatic stabilization |
| 51 | 40 | C₄H₃⁺ fragment | Ring fragmentation |
| 46 | 30 | NO₂⁺ nitro fragment | Direct loss |
| 30 | 20 | NO⁺ nitro fragment | Rearrangement loss |
The phenyl cation at m/z 77 represents a stable aromatic fragment formed through extensive bond cleavage and rearrangement processes [22] [30]. Lower mass fragments at m/z 46 and 30 correspond to nitro and nitric oxide ions respectively, confirming the presence of the nitro functionality [22] [29].
The systematic nomenclature of 2-methyl-4-nitrobenzoyl chloride follows established International Union of Pure and Applied Chemistry conventions for substituted aromatic acyl chlorides. The primary International Union of Pure and Applied Chemistry name is 2-methyl-4-nitrobenzoyl chloride [1] [2], which indicates the positions of the methyl and nitro substituents relative to the benzoyl chloride functional group.
| Classification Category | Value/Description | Source |
|---|---|---|
| International Union of Pure and Applied Chemistry Name | 2-methyl-4-nitrobenzoyl chloride | PubChem |
| Alternative Name 1 | Benzoyl chloride, 2-methyl-4-nitro- | ChemicalBook |
| Alternative Name 2 | 4-Nitro-2-methylbenzoyl chloride | PubChem |
| Alternative Name 3 | o-Toluoyl chloride, 4-nitro- | ChemSpider |
| Alternative Name 4 | 2-Methyl-4-nitrobenzoylchloride | Sigma-Aldrich |
| CAS Registry Number | 30459-70-2 | Multiple databases |
| Molecular Formula | C₈H₆ClNO₃ | Computational |
| Molecular Weight (g/mol) | 199.59 | Computational |
| PubChem CID | 12846485 | PubChem |
| InChI | InChI=1S/C8H6ClNO3/c1-5-4-6(10(12)13)2-3-7(5)8(9)11/h2-4H,1H3 | PubChem |
| InChIKey | LMDIDOFTXQERLH-UHFFFAOYSA-N | PubChem |
| SMILES | CC1=C(C=CC(=C1)N+[O-])C(=O)Cl | PubChem |
| UNII | 5QGJ24W3A9 | FDA/UNII |